molecular formula C12H20F2N2O2 B13326137 tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate

tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B13326137
M. Wt: 262.30 g/mol
InChI Key: VXEZHEVJVYBUOL-KWQFWETISA-N
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Description

    tert-Butyl (3S,6S)-6-(aminomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate: is a chemical compound with the molecular formula CHNO. It belongs to the class of spirocyclic compounds.

  • The compound features a spiro[2.4]heptane ring system, where the nitrogen atom is part of the spiro ring.
  • The tert-butyl group (t-Bu) serves as a protecting group for the amino functionality.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

      Biology: Investigated for potential bioactivity due to its unique structure.

      Medicine: Research into its pharmacological properties, although no specific applications are well-established.

      Industry: Limited industrial applications, but it may find use in specialized chemical processes.

  • Mechanism of Action

    • The exact mechanism remains elusive due to limited research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s applications and mechanisms are still areas of active research

    Properties

    Molecular Formula

    C12H20F2N2O2

    Molecular Weight

    262.30 g/mol

    IUPAC Name

    tert-butyl (3S,6S)-6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate

    InChI

    InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(4-8(16)5-15)6-12(11,13)14/h8H,4-7,15H2,1-3H3/t8-,11-/m0/s1

    InChI Key

    VXEZHEVJVYBUOL-KWQFWETISA-N

    Isomeric SMILES

    CC(C)(C)OC(=O)N1C[C@]2(C[C@H]1CN)CC2(F)F

    Canonical SMILES

    CC(C)(C)OC(=O)N1CC2(CC1CN)CC2(F)F

    Origin of Product

    United States

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